molecular formula C12H11N3S B1482369 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-97-2

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482369
CAS No.: 2098082-97-2
M. Wt: 229.3 g/mol
InChI Key: XWRKVELTPYSGGX-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemistry of pyrazoline derivatives, such as "1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile," plays a significant role in the synthesis of various heterocyclic compounds. Pyrazolines are known for their versatility as synthetic intermediates in creating a wide range of heterocycles due to their reactivity and the possibility of introducing various substituents, which can lead to the generation of diverse molecular architectures with potential biological activities. For example, the reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is utilized in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyrans, and others, showcasing the compound's significance in heterocyclic chemistry and synthesis of dyes (Gomaa & Ali, 2020).

Organophosphorus Azoles

In the study of organophosphorus compounds, azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms are of interest due to their unique stereochemical structures and applications. Multinuclear NMR spectroscopy, along with quantum chemistry, has been used extensively to investigate the stereochemical structure of organophosphorus azoles, revealing insights into their synthesis, properties, and potential applications. These compounds, including pyrazoles, demonstrate the complexity and the intriguing nature of organophosphorus chemistry (Larina, 2023).

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKVELTPYSGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.